(4-methoxynaphthalen-1-yl)boronic Acid
Overview
Description
(4-Methoxynaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C₁₁H₁₁BO₃. It is a derivative of naphthalene, where a boronic acid group is attached to the naphthalene ring at the 1-position, and a methoxy group is attached at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methoxynaphthalen-1-yl)boronic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxynaphthalen-1-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation, reduction, and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a halide or triflate partner.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: Yields naphthoquinones or other oxidized derivatives.
Reduction: Produces reduced naphthalene derivatives.
Scientific Research Applications
(4-Methoxynaphthalen-1-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
(4-Methyl-1-naphthalenyl)boronic acid: Similar structure but with a methyl group instead of a methoxy group.
(4-Methylnaphth-1-yl)boronic acid: Another similar compound with a methyl group at the 4-position.
Uniqueness: (4-Methoxynaphthalen-1-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where the methoxy group can participate in further chemical transformations or provide steric hindrance .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEURVGVRYJOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400747 | |
Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219834-95-4 | |
Record name | B-(4-Methoxy-1-naphthalenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219834-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.